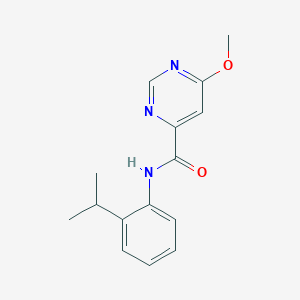
N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide” would likely depend on its specific structure. For example, similar compounds often have properties such as density, hydrophobicity, physical state, and vapor pressure .
Applications De Recherche Scientifique
Spectral Studies and Substituent Effects
A series of compounds related to N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide have been synthesized and examined for their spectral characteristics. The IR and ^1H NMR spectral data of these compounds show significant influence from substituents, as evidenced by statistical analysis correlating spectral data with Hammett sigma constants, F, and R parameters. These findings offer insights into how different substituents affect the spectral properties of such compounds, which is crucial for their characterization and potential applications in materials science and pharmaceuticals (R. Arulkumaran et al., 2014).
Heterocyclization and Kinase Inhibition
Research into related chemical structures has led to the development of methods for preparing heterocyclic compounds, including isoflavones and 2-aminopyrimidines, through condensation reactions. These compounds have shown potential as kinase inhibitors, which could have implications for cancer treatment and other diseases where kinase activity is a factor (V. Moskvina et al., 2015).
Polyamide Synthesis
The synthesis of new aromatic polyamides containing alkylphenylimide units demonstrates the potential of N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide-related structures in creating materials with enhanced thermal stability and solubility. These polyamides exhibit amorphous characteristics and layered structures, which could be valuable in high-performance polymer applications (K. Choi & J. Jung, 2004).
Electrosynthesis and Electrochromic Properties
In the field of electrosynthesis, compounds with structural similarities have been used to explore novel anodic electrochromic aromatic polyamides. These materials show promise for applications in smart windows and displays due to their multi-stage oxidative coloring and excellent thermal stability (Cha-Wen Chang & Guey‐Sheng Liou, 2008).
Synthetic Methodologies and Drug Development
Advancements in synthetic methodologies for related compounds highlight the potential for developing new pharmaceuticals. Techniques such as the ANRORC rearrangement have facilitated the creation of novel chromone–pyrimidine hybrids, which could serve as scaffolds for drug discovery (M. Sambaiah et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methoxy-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)11-6-4-5-7-12(11)18-15(19)13-8-14(20-3)17-9-16-13/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDBQPLJZXOKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropylphenyl)-6-methoxypyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)
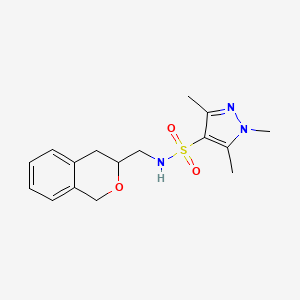
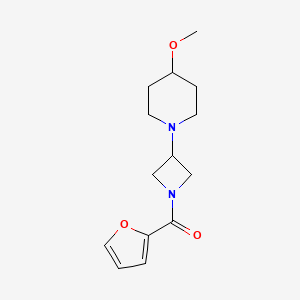
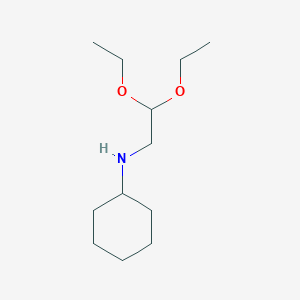
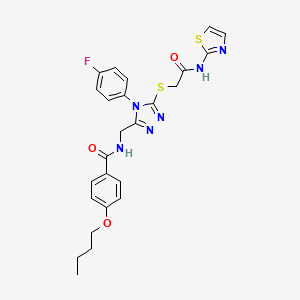
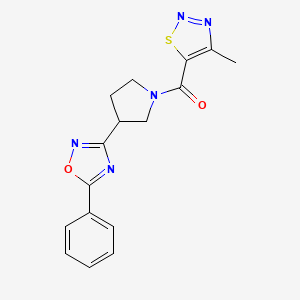
![Tert-butyl 7-[(5-chloropyrazin-2-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2942437.png)
![ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2942439.png)
![2-chloro-N-[5-(2-chloropyridine-4-amido)-1H-indazol-3-yl]pyridine-4-carboxamide](/img/structure/B2942441.png)


![N'-(3-fluoro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2942444.png)